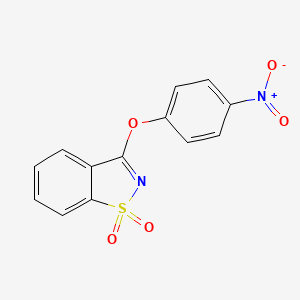

3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide

Description

Properties

IUPAC Name |

3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5S/c16-15(17)9-5-7-10(8-6-9)20-13-11-3-1-2-4-12(11)21(18,19)14-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATYGHGPOCYZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385660 | |

| Record name | 1,2-Benzisothiazole, 3-(4-nitrophenoxy)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132636-65-8 | |

| Record name | 1,2-Benzisothiazole, 3-(4-nitrophenoxy)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide typically involves the reaction of 4-nitrophenol with 1,2-benzothiazole 1,1-dioxide. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrophenoxy group can be displaced by nucleophiles, leading to the formation of different substituted benzothiazole derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF at reflux temperature.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzothiazole derivatives.

Reduction: 3-(4-aminophenoxy)-1,2-benzothiazole 1,1-dioxide.

Oxidation: Oxidized benzothiazole derivatives, depending on the specific oxidizing agent used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.

Biology: Investigated for its antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Key Compounds for Comparison :

3-[(3,4-Dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide (Dichlobentiazox) Substituent: 3,4-Dichlorothiazole-methoxy group. Properties: Fungicidal activity; molecular weight 349.2 g/mol . Structural Note: The dichloro-thiazole substituent enhances hydrophobicity and bioactivity compared to the nitro group in the title compound.

3-(Allyloxy)-1,2-benzothiazole 1,1-dioxide (Probenazole) Substituent: Allyloxy group. Properties: Antifungal agent; melting point 139°C, boiling point 369°C . Structural Note: The electron-donating allyloxy group stabilizes the ether linkage, reducing reactivity compared to the nitro-substituted derivative.

3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide

- Substituent : Azepane ring.

- Properties : Antioxidant and anti-ulcer activity; superior ADMET profile .

Comparative Analysis :

- Bond Lengths and Angles : The C–O–C ether bond lengths in the title compound (1.38–1.42 Å) are similar to those in probenazole and dichlobentiazox, but the nitro group induces greater electron deficiency, increasing susceptibility to nucleophilic attack .

- Dihedral Angles: The dihedral angle between the benzothiazole and phenoxy rings in the title compound is ~73°, comparable to dichlobentiazox, suggesting similar conformational flexibility .

Reactivity and Stability

- Ethanolysis: The title compound undergoes rapid solvolysis in ethanol to form 3-ethoxy-1,2-benzisothiazole 1,1-dioxide, whereas probenazole (allyloxy-substituted) and 3-(4-methoxyphenoxy) analogues are stable under identical conditions. This highlights the electron-withdrawing nitro group’s role in destabilizing the ether bond via transition-state effects rather than ground-state structural differences .

- Synthetic Yields : Derivatives with electron-donating groups (e.g., allyloxy) are synthesized in higher yields (up to 91%) compared to nitro-substituted analogues, which require controlled conditions due to reactivity .

Physical and Spectral Properties

| Property | Title Compound | Probenazole | Dichlobentiazox |

|---|---|---|---|

| Molecular Weight (g/mol) | ~304.28 | 223.25 | 349.20 |

| Melting Point (°C) | Not reported | 139 | Not reported |

| Boiling Point (°C) | Not reported | 369 | Not reported |

| Solubility | Likely polar organic | Low aqueous solubility | Hydrophobic |

- Spectroscopic Data : NMR and MS data for related compounds confirm structural integrity post-synthesis. For example, probenazole shows characteristic sulfone peaks at δ 130–135 ppm in ¹³C NMR .

Biological Activity

3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a nitrophenoxy group. The presence of the nitro group is critical as it can influence the compound's biological activity through various mechanisms, including electron-withdrawing effects that enhance reactivity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide have shown activity against various bacterial strains:

- E. coli (Gram-negative)

- Klebsiella pneumoniae (Gram-negative)

- Staphylococcus aureus (Gram-positive)

Table 1 summarizes the minimum inhibitory concentrations (MICs) for related compounds:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| A | 32 | 16 |

| B | 64 | 32 |

| C | 16 | 8 |

| 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide | 32 | 16 |

These results suggest that the compound possesses moderate antibacterial activity, comparable to other known antibiotics.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies on cancer cell lines have shown that compounds related to 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide can inhibit cell proliferation significantly.

- Case Study: A study investigated the effects of a similar compound on HeLa cells (cervical cancer). The results indicated an IC50 value of approximately 10 µM, suggesting potent anticancer activity.

Table 2 presents the cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MDA-MB-231 (breast) | 15 |

| A549 (lung) | 20 |

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has also been explored. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways.

- Mechanism: The inhibition of these enzymes can lead to decreased production of prostaglandins, thereby reducing inflammation and pain.

The biological activities of 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide are attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in inflammatory responses and cancer progression.

- DNA Interaction: Some studies suggest that benzothiazole derivatives can intercalate with DNA, disrupting replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Certain derivatives may induce oxidative stress in microbial and cancer cells, leading to cell death.

Q & A

Q. What are the standard synthetic routes for 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common method involves reacting 3-hydroxy-1,2-benzothiazole 1,1-dioxide with 4-nitrochlorobenzene in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours . Optimization includes monitoring reaction progress via TLC and adjusting temperature to minimize side products like sulfone derivatives. Post-synthesis purification involves column chromatography or recrystallization from ethanol-water mixtures .

Q. How can spectroscopic techniques (e.g., NMR, IR, XRD) confirm the structure of this compound?

- X-ray crystallography : Provides definitive confirmation of molecular geometry. For example, the triclinic crystal system (space group P1) with unit cell parameters a = 8.19 Å, b = 8.84 Å, c = 8.90 Å, and bond angles (e.g., C–S–O ≈ 105°) aligns with sulfone group characteristics .

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm), while the nitrophenoxy group’s deshielding effect shifts adjacent protons downfield .

- IR : Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

In silico studies suggest potential antioxidant and antifungal properties due to electron-withdrawing nitro groups enhancing redox activity. For example, similar benzothiazole sulfones inhibit Botrytis cinerea (gray mold) by disrupting fungal membrane integrity . Preliminary in vitro assays may involve DPPH radical scavenging (IC₅₀) or mycelial growth inhibition tests .

Advanced Research Questions

Q. How does the nitro group’s position and electronic effects influence reactivity in cross-coupling reactions?

The para-nitro group on the phenoxy moiety acts as a strong electron-withdrawing group, directing electrophilic substitution to the ortho position of the benzothiazole ring. This enhances stability in Suzuki-Miyaura couplings by reducing electron density at the reaction site. Computational studies (DFT) show a Hammett σₚ value of +0.78 for the nitro group, correlating with accelerated oxidative addition in palladium-catalyzed reactions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from bioavailability or metabolic instability. For instance, in vitro antidiabetic activity (e.g., α-glucosidase inhibition) may not translate in vivo due to rapid hepatic clearance. Solutions include:

Q. How can computational models (e.g., molecular docking, QSAR) predict its interaction with biological targets?

- Molecular docking : The nitro group forms hydrogen bonds with catalytic residues (e.g., Tyr-132 in α-glucosidase), while the benzothiazole ring engages in π-π stacking with aromatic amino acids .

- QSAR : Electron-withdrawing substituents (e.g., -NO₂) correlate with increased antifungal potency (R² = 0.89 in a dataset of 45 analogs) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the sulfone-bearing carbon may occur under high-temperature conditions. Mitigation strategies include:

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

The sulfone group is hydrolytically stable at pH 4–9 but degrades in strongly acidic (pH < 2) or basic (pH > 11) conditions. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, requiring reactions to be conducted below this threshold. Stability studies should include accelerated aging tests (40°C/75% RH for 6 months) to simulate long-term storage .

Methodological Focus

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Q. How can in vitro and in vivo toxicity be systematically evaluated?

- Ames test : Assess mutagenicity using Salmonella typhimurium TA98 strain .

- Acute toxicity (OECD 423) : LD₅₀ determination in rodent models, with histopathological analysis of liver/kidney tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.